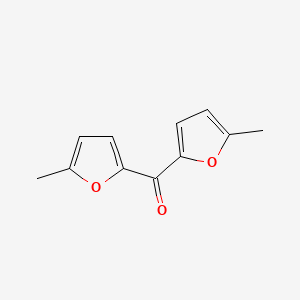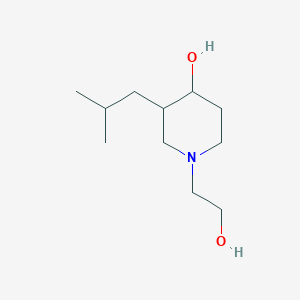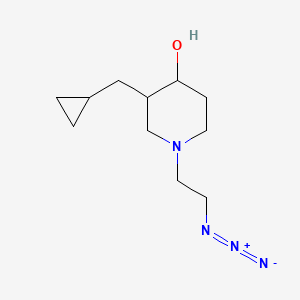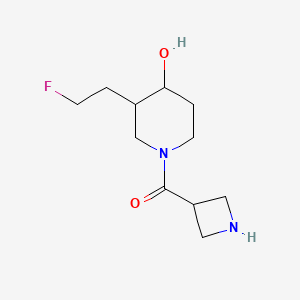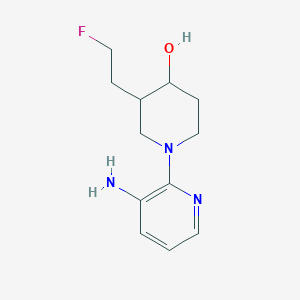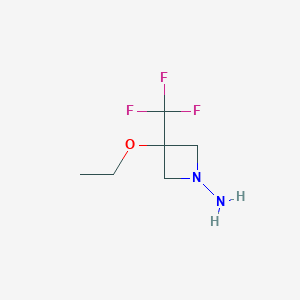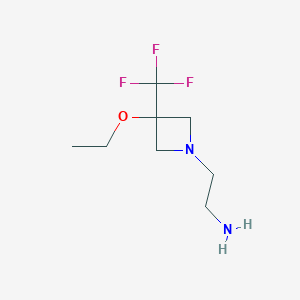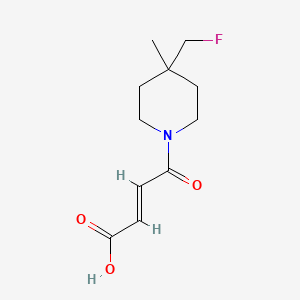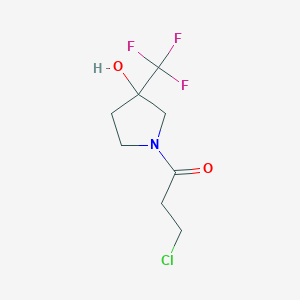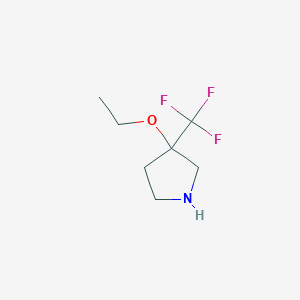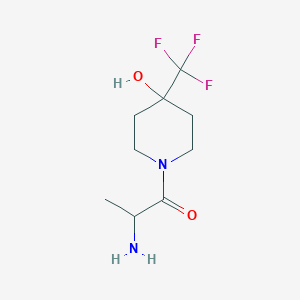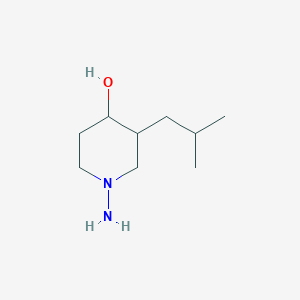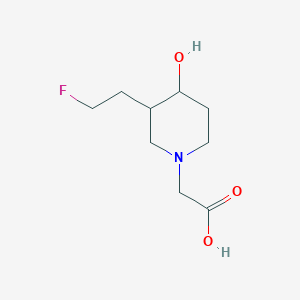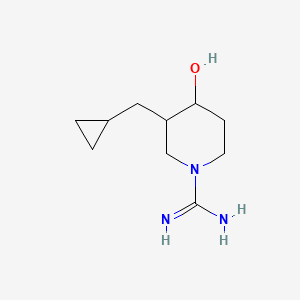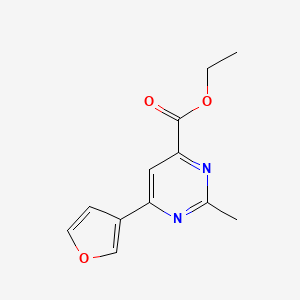
Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate
Übersicht
Beschreibung
Furan derivatives are important building blocks in organic chemistry, found in various natural sources, most in plants, algae, and microorganisms, and structural motifs in biologically active molecules .
Synthesis Analysis
Polysubstituted furans can be prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Molecular Structure Analysis
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans .Chemical Reactions Analysis
Historically, the classical approaches such as Paal–Knorr and Feist–Benary syntheses of furan derivatives have been widely applied . The reactions of sulfur ylides and alkynes were also applied in the synthesis of furan derivatives .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Bioactivity Enhancement
Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate is involved in the synthesis of complex organic compounds, demonstrating its utility in chemical research and development. For instance, its derivatives are explored for amplifying the effects of phleomycin against bacterial strains, such as Escherichia coli. This illustrates its potential in enhancing antibiotic efficacy, showcasing a valuable application in medicinal chemistry research (Brown & Cowden, 1982).
Antimicrobial and Chelating Properties
Further research highlights the compound's role in creating organic ligands with antimicrobial properties. A study focused on synthesizing and characterizing furan ring-containing organic ligands, including derivatives of Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate, revealed their potential in forming metal complexes with antimicrobial activity. This suggests its applications in developing new antimicrobial agents, emphasizing its importance in pharmaceutical research (Patel, 2020).
Synthesis of Heterocyclic Compounds
The compound also serves as a key intermediate in the synthesis of heterocyclic compounds, including pyrimidine derivatives with potential biological activities. These synthetic routes contribute to the discovery of new therapeutic agents, underlining its significance in the field of organic and medicinal chemistry. The production of heterocyclic compounds through reactions involving Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate exemplifies its role in advancing chemical synthesis techniques (Roberts, Landor, & Bolessa, 1994).
Role in Antimicrobial Activity Studies
The synthesis of novel compounds from Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate has been studied for their antimicrobial activities. This includes evaluating the synthesized compounds against a range of bacteria, showcasing the compound's utility in the development of new antimicrobial agents. These studies provide insights into the potential therapeutic applications of derivatives, highlighting the compound's importance in antimicrobial research (Kumaraswamy et al., 2008).
Eigenschaften
IUPAC Name |
ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(15)11-6-10(13-8(2)14-11)9-4-5-16-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMGUUYTZIZQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C2=COC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



